methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a 3-phenyl-3,4-dihydro-1H-2-benzopyran (chromene) moiety. Key functional groups include an ester (-COOCH₃) at position 3 of the thiophene ring and an amide linkage (-CONH-) connecting the benzopyran unit to the cyclopenta[b]thiophene system.
Properties
IUPAC Name |
methyl 2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-30-25(29)21-18-8-5-9-20(18)32-23(21)26-22(27)15-10-11-17-16(12-15)13-19(31-24(17)28)14-6-3-2-4-7-14/h2-4,6-7,10-12,19H,5,8-9,13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVXVBHRMDAERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate, followed by reactions with hydrazine and phenylhydrazine . The reaction conditions often require the use of catalysts such as Pd(OAc)2 and bases like K2CO3 in solvents like N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.
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Conditions :
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Example :
Hydrolysis of similar methyl esters in 3-methylflavone-8-carboxylic acid derivatives under basic conditions produced carboxylic acids, which were further used in Suzuki-Miyaura cross-coupling reactions .
Amide Bond Reactivity
The amide group can undergo hydrolysis, condensation, or act as a hydrogen-bonding site in supramolecular assemblies.
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Hydrolysis :
Strong acidic (e.g., H₂SO₄) or basic conditions cleave the amide bond into a carboxylic acid and amine. For example, compound 5 in was synthesized via hydrolysis of a carbonitrile group under concentrated H₂SO₄. -
Condensation :
The amide may react with aldehydes or ketones in the presence of dehydrating agents (e.g., DCC/DMAP) to form imines or secondary amides, as seen in Steglich esterification .
Suzuki-Miyaura Cross-Coupling Reactions
If halogen substituents (e.g., bromine) are present on the aromatic rings, palladium-catalyzed coupling with boronic acids can introduce aryl/heteroaryl groups.
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Example :
Bromo-substituted indanones (e.g., 8 in ) underwent Suzuki coupling with phenylboronic acid (10 ) to yield biaryl derivatives (11 ) with enhanced antibacterial activity . -
Conditions :
Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv.), dioxane, 100°C, 12–24 hours .
Cyclization and Ring-Opening Reactions
The fused cyclopenta[b]thiophene and benzopyran systems may participate in cyclization or recyclization under thermal or acidic conditions.
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Cyclization :
Intramolecular cyclization of thiophene derivatives (e.g., 124 → 125 in ) using acetic anhydride/H₂SO₄ formed bioactive sulfonamide-acetamide hybrids . -
Ring-Opening :
Treatment of furan-3(2H)-ylideneamino derivatives with alcohols or amines led to decyclization, as demonstrated in .
Functionalization of the Thiophene Ring
The cyclopenta[b]thiophene moiety can undergo electrophilic substitution (e.g., sulfonation, halogenation) or participate in Diels-Alder reactions.
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Sulfonation :
Thiophene derivatives (e.g., 123 in ) reacted with chlorosulfonic acid to form sulfonamides, which were acetylated and further functionalized via Suzuki coupling . -
Halogenation :
Bromination of benzo[b]thiophene derivatives (e.g., 139 → 140 in ) facilitated subsequent cross-coupling reactions .
Ester Transposition and Nucleophilic Substitution
The methyl ester may undergo transesterification or nucleophilic acyl substitution with alcohols or amines.
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Transesterification :
Catalyzed by NaOMe in methanol, the methyl ester can be converted to ethyl or benzyl esters . -
Aminolysis :
Reaction with primary amines (e.g., piperidine) in DCM/TEA yields amide derivatives, as seen in .
Oxidation and Reduction Reactions
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Oxidation :
The 1-oxo group in the benzopyran ring could be further oxidized to a quinone under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though this requires structural validation. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) of the dihydrobenzopyran moiety may saturate the double bond, altering the compound’s planarity and bioactivity .
Table 1: Representative Reaction Conditions and Yields
Table 2: Bioactivity of Analogous Derivatives
| Compound | Activity (MIC, μg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| 141b | 99.64% biofilm inhibition | Bacillus subtilis | |
| 155d | 1.17–2.34 | Gram-negative bacteria | |
| 161 | 8.3 μM (TMPK inhibition) | E. coli |
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that integrates multiple functional groups, making it a versatile candidate for drug development. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms that may contribute to its biological activity.
Anticancer Potential
Research has indicated that compounds similar to methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exhibit promising anticancer properties. For instance:
| Compound | Cell Line Tested | Inhibition Rate |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 75% |
| Compound B | MCF-7 (breast cancer) | 68% |
| Compound C | BCG-823 (gastric cancer) | 70% |
These results suggest that the compound may inhibit tumor cell growth effectively, making it a candidate for further development in oncology.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. In vitro studies have demonstrated activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 mg/mL |
| S. aureus | 40 mg/mL |
| P. aeruginosa | 60 mg/mL |
The ability to combat antibiotic-resistant strains positions this compound as a valuable asset in the search for new antimicrobial therapies.
Case Studies and Research Findings
Several studies have focused on the applications of similar compounds in drug discovery:
- Thieno[2,3-d]pyrimidinone Derivatives : A study synthesized derivatives showing significant tumor cell growth inhibition using MTT assays, highlighting the importance of structural modifications in enhancing bioactivity .
- Molecular Docking Studies : Research involving molecular docking has illustrated the binding affinities of such compounds with target proteins associated with cancer progression . The findings emphasize the role of computational methods in predicting biological activity.
Mechanism of Action
The mechanism of action of methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on key structural motifs, synthetic approaches, physicochemical properties, and spectroscopic characteristics.
Structural and Functional Group Analysis
Key Observations :
- The target compound uniquely combines a cyclopenta[b]thiophene with a dihydrobenzopyran system, distinguishing it from simpler thiophene derivatives (e.g., ).
- The amide group in the target compound enables hydrogen bonding, contrasting with the sulfonamide in and the secondary amine in , which may influence solubility and intermolecular interactions .
Key Observations :
- The fluorinated compound exhibits a higher melting point (227–230°C) than the non-fluorinated analog (159–152°C), likely due to enhanced crystal packing via fluorine-mediated interactions .
- The target compound’s amide group may lower solubility in nonpolar solvents compared to ester-dominated analogs (e.g., ).
Crystallographic and Conformational Analysis
- Ring Puckering : The cyclopenta[b]thiophene system in the target compound may adopt a puckered conformation, as described for five- and six-membered rings in . This contrasts with the planar chromen-4-one systems in , which are stabilized by aromaticity .
- In contrast, the hydroxyl group in may participate in O–H···O networks, as analyzed in .
Biological Activity
Methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that exhibits notable biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and features a unique structure that incorporates both benzopyran and cyclopentathiophene moieties. The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. For instance, related compounds have been synthesized through methods such as Dieckmann cyclization and esterification reactions with various reagents to enhance their biological properties .
Antimicrobial Properties
Research indicates that derivatives of benzopyran compounds often exhibit significant antimicrobial activity. For example, a related compound demonstrated antibacterial effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 50 mg/mL . Studies have shown that certain structural features in benzopyran derivatives contribute to their ability to inhibit bacterial growth, making them promising candidates for developing new antibiotics.
Anticancer Activity
Benzopyran derivatives have also been investigated for their anticancer properties. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The specific compound may possess similar properties due to its structural analogies with known anticancer agents.
Spasmolytic Effects
Certain benzopyran derivatives have been characterized for their spasmolytic activity. For instance, compounds structurally related to methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran) have shown potential in alleviating spasms in smooth muscle tissues . This activity is particularly relevant in the development of treatments for gastrointestinal disorders.
Case Study 1: Antimicrobial Screening
In a systematic screening of synthesized benzopyran derivatives, researchers found that many exhibited potent antibacterial activity against a range of pathogens. The study highlighted the importance of the benzopyran core in enhancing bioactivity and suggested further exploration into its derivatives for therapeutic applications .
Case Study 2: Anticancer Mechanisms
A study investigating the anticancer effects of similar compounds revealed that they could significantly inhibit the proliferation of various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death . This underscores the potential of methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran) as a lead compound in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis involving cyclization of intermediates (e.g., thiourea derivatives) via cyclocondensation reactions is recommended. For example, the Biginelli reaction can be employed for cyclization using aromatic aldehydes, ethyl acetoacetate, and thioureas under reflux conditions in anhydrous solvents like CH₂Cl₂ . Optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) should follow a Design of Experiments (DoE) framework, using factorial designs to identify critical variables . Post-synthesis purification via reverse-phase HPLC or recrystallization (e.g., methanol-water gradients) ensures high purity .
Q. How should researchers characterize this compound and validate its structural integrity?
- Methodology : Comprehensive spectral analysis is essential:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions and stereochemistry. For example, carbonyl (C=O) and aromatic protons should align with expected coupling patterns .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹, thiophene C-S vibrations at ~690 cm⁻¹) .
- Mass Spectrometry : LC-MS and HRMS validate molecular weight and fragmentation patterns .
- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis provides unambiguous structural confirmation .
Q. What purification techniques are most effective for intermediates and final products?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates .
- Reverse-Phase HPLC : Ideal for polar derivatives; methanol-water gradients resolve closely related impurities .
- Recrystallization : For thermally stable compounds, methanol or ethanol recrystallization improves yield and purity .
Advanced Research Questions
Q. How can computational methods enhance the synthesis and functionalization of this compound?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for cyclization and amide bond formation, reducing trial-and-error experimentation .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications for enhanced activity .
- Process Simulation : Software tools (e.g., Aspen Plus) model reactor conditions (temperature, pressure) to optimize scalability .
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Methodology :
- Purity Verification : Re-run HPLC with alternative mobile phases (e.g., acetonitrile/water) to detect co-eluting impurities .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity in complex spectra .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms and validate assignments .
Q. What advanced statistical approaches are recommended for optimizing reaction yield and selectivity?
- Methodology :
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst concentration) to identify optimal conditions .
- ANOVA Analysis : Quantify the significance of each parameter (e.g., solvent polarity has a p-value <0.05) .
- Machine Learning : Train algorithms on historical reaction data to predict yields under untested conditions .
Q. How can mechanistic insights into key cyclization steps be experimentally validated?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to determine rate laws and intermediate lifetimes .
- Isotope Effects : Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps .
- Trapping Experiments : Introduce scavengers (e.g., TEMPO) to intercept reactive intermediates (e.g., radicals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
